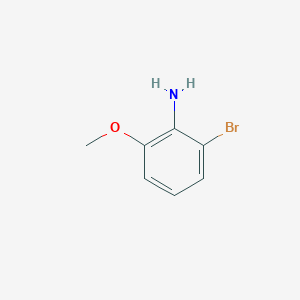

2-Bromo-6-methoxyaniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry Research

Substituted anilines are a critical class of compounds in organic chemistry, serving as essential building blocks for pharmaceuticals, agrochemicals, and materials science. researchgate.netbath.ac.uk The nature and position of the substituents on the aniline ring dictate the molecule's reactivity. The development of methods for the regioselective functionalization of anilines is a significant area of research, as the substitution pattern on the final product is often crucial for its biological activity or material properties. bath.ac.uk

2-Bromo-6-methoxyaniline is a prime example of a highly functionalized aniline. The presence of both an electron-withdrawing bromine atom and an electron-donating methoxy (B1213986) group at the ortho positions relative to the amino group creates a unique electronic environment. This arrangement influences the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further substitution. The bromine atom, for instance, provides a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, while the methoxy and amino groups can direct further substitutions on the ring. nih.gov The study of such polysubstituted anilines is crucial for understanding how different functional groups interact to control reaction outcomes, enabling the rational design of complex molecules. nih.govacs.org

Role as a Key Intermediate and Building Block in Advanced Chemical Synthesis

The primary academic and industrial value of this compound lies in its role as a versatile chemical intermediate. Its structure contains multiple points for chemical modification, allowing for the construction of more complex molecular architectures.

The bromine atom is particularly significant as it facilitates a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These include:

Palladium-catalyzed cross-coupling reactions: The compound is an ideal substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov These reactions are fundamental in modern organic synthesis for creating complex biaryl structures or introducing new nitrogen-containing groups, which are common motifs in drug molecules.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups.

The amino group can also participate in various reactions, such as diazotization, followed by Sandmeyer-type reactions, or can be acylated or alkylated to build more complex side chains. This dual reactivity makes this compound a highly valuable and flexible building block for constructing diverse molecular scaffolds.

Overview of Current Research Trajectories Involving the Compound

The unique structural features of this compound have made it a target for researchers in several fields, most notably in medicinal chemistry and materials science.

In pharmaceutical research, substituted anilines are integral to the structure of many bioactive molecules. bath.ac.uk this compound serves as a precursor for the synthesis of nitrogen-containing heterocycles, a class of compounds with a broad spectrum of biological activities. nih.govnih.gov Research has specifically pointed to its use in developing potential kinase inhibitors. nih.govresearchgate.neted.ac.uk Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The ability to use this compound to synthesize complex molecules that can fit into the binding sites of specific kinases is an active area of investigation. For example, related bromoaniline structures are used to create pyrrolo[2,3-d]pyrimidines, which are evaluated as inhibitors of receptor tyrosine kinases. nih.gov

In materials science, aniline derivatives are used in the synthesis of organic electronic materials. The electronic properties of this compound, influenced by its substituent groups, make it and its derivatives interesting candidates for applications such as organic light-emitting diodes (OLEDs).

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 5473-01-8 |

| Appearance | Solid |

| SMILES | COC1=C(C(=CC=C1)Br)N |

| InChI Key | UDCXBOHQMWRTDN-UHFFFAOYSA-N |

Data sourced from Chemscene and Sigma-Aldrich. chemscene.com

Key Reactions of this compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with boronic acids to form C-C bonds. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with amines to form C-N bonds. |

| Nucleophilic Substitution | Displacement of the bromine atom by various nucleophiles. |

| Heterocycle Formation | Used as a starting material for the synthesis of nitrogen-containing ring systems. |

Information based on synthetic applications of substituted anilines. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCXBOHQMWRTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283074 | |

| Record name | 2-bromo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-01-8 | |

| Record name | 5473-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Methoxyaniline

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of the synthesis of 2-Bromo-6-methoxyaniline, given the multiple reactive sites on the aniline (B41778) ring. The directing effects of the amino and methoxy (B1213986) groups must be carefully managed to ensure the desired substitution pattern.

Direct Halogenation Strategies for Controlled Bromination

Direct bromination of aniline derivatives is a common approach for the synthesis of this compound. However, the strong activating nature of the amino and methoxy groups can lead to a mixture of ortho- and para-substituted products, as well as di- or even tri-brominated compounds. thieme-connect.com To achieve regioselectivity, various strategies have been developed.

One common precursor for the synthesis of this compound is 2-methoxyaniline (o-anisidine). Its direct bromination needs to be carefully controlled to obtain the desired product. Another approach involves the bromination of 4-methoxyaniline, where the bromine atom is directed to the ortho position relative to the amino group. evitachem.com

Several brominating agents have been employed to control the regioselectivity of the reaction. While molecular bromine (Br₂) can be used, it often leads to over-bromination. thieme-connect.com N-Bromosuccinimide (NBS) is a milder and more selective brominating agent. The choice of solvent and reaction conditions, such as low temperatures (e.g., 0–5°C), can significantly influence the isomeric ratio of the products and prevent the formation of di-brominated byproducts. Another approach is the use of a metal bromide, such as sodium or potassium bromide, in combination with an oxidizing agent like hydrogen peroxide. This system offers a safer and more environmentally friendly alternative to elemental bromine and exhibits high atom economy.

| Brominating Agent | Precursor | Key Conditions | Outcome |

| Molecular Bromine (Br₂) | 4-methoxyaniline | Acidic catalysis | Directs bromine to the ortho position relative to the amino group, but can lead to over-bromination. thieme-connect.comevitachem.com |

| N-Bromosuccinimide (NBS) | 3-substituted anilines | Controlled, low-temperature conditions (0–5°C) in solvents like dichloromethane (B109758) | Achieves selective mono-bromination and prevents the formation of di-brominated byproducts. |

| Metal Bromide/H₂O₂ | Anilines | - | Safer, high atom economy, avoids corrosive reagents. |

| 2,4,4,6-tetrabromo-2,5-cyclohexadienone | 2-methoxyaniline | Methylene chloride, -10°C to -5°C | Yields 4-bromo-2-methoxyaniline. |

Microwave-assisted synthesis has also emerged as a valuable technique to enhance reaction efficiency and selectivity. Microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields by providing uniform heating and minimizing the formation of side products. evitachem.com

Multi-step Convergent Syntheses from Precursors

To overcome the challenges of regioselectivity in direct bromination, multi-step convergent syntheses from precursors offer a more controlled approach. This strategy involves introducing the functional groups in a specific order to ensure the desired substitution pattern.

A common multi-step approach begins with the nitration of a suitable precursor. The nitro group acts as a meta-director and is deactivating, which allows for more controlled subsequent reactions. After the desired substitution pattern is established, the nitro group is reduced to an amine to yield the final product. This method circumvents the difficulties associated with direct bromination of the highly activated aniline ring. thieme-connect.com

Strategic Application of Protecting Group Chemistry

Protecting group chemistry is a powerful tool to control the reactivity of functional groups and achieve regioselective synthesis. In the synthesis of this compound, the highly activating amino group can be temporarily protected to moderate its directing effect.

A common strategy is the acetylation of the amino group in a precursor like 4-methoxyaniline to form 4-methoxyacetanilide. This acetylation "dampens" the strong activating effect of the amino group, allowing for more controlled and selective bromination at the desired position. Following the bromination step, the acetyl protecting group can be readily removed by hydrolysis to regenerate the amino group and yield the target bromoaniline. thieme-connect.com This approach minimizes the formation of unwanted di- and poly-brominated byproducts. thieme-connect.com

Catalytic Routes for this compound Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of aryl halides and their derivatives. Both palladium and other transition metals have been employed in catalytic systems to facilitate the formation of this compound and related compounds.

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While these reactions are more commonly used to further functionalize bromoanilines, the principles can be applied to their synthesis.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.gov In the context of synthesizing a substituted aniline, a suitably protected aminophenylboronic acid could be coupled with a brominated and methoxylated benzene (B151609) derivative. However, the development of a cross-coupling method focusing on unprotected ortho-bromoanilines is of wide interest to the broader chemistry community. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds. wikipedia.org This reaction is a cornerstone of modern organic synthesis for constructing aryl amines. wikipedia.org The synthesis of this compound via this method would theoretically involve the coupling of an amine with a dibromomethoxybenzene derivative, where one bromine atom is selectively replaced by an amino group. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Generations of catalyst systems have been developed, allowing for a wide range of coupling partners under milder conditions. wikipedia.org

While these palladium-catalyzed reactions are highly versatile, specific examples detailing the direct synthesis of this compound using these methods are not extensively reported in the literature, which more frequently describes the use of bromoanilines as starting materials for further coupling reactions. nih.gov A palladium(II)-catalyzed meta-C-H bromination of aniline derivatives has been reported, which offers a method for introducing a bromine atom at the meta position, overcoming the typical ortho/para selectivity of electrophilic bromination. nih.gov

| Palladium-Catalyzed Reaction | Description | Potential Application for this compound Synthesis |

| Suzuki-Miyaura Coupling | Forms C-C bonds between an organoboron compound and an organohalide. nih.gov | Coupling of a protected aminophenylboronic acid with a brominated methoxybenzene. |

| Buchwald-Hartwig Amination | Forms C-N bonds by coupling an amine with an aryl halide. wikipedia.org | Selective amination of a dibromomethoxybenzene derivative. |

| Pd(II)-catalyzed C-H Bromination | Directs bromination to the meta position of aniline derivatives. nih.gov | A potential route to overcome ortho/para selectivity in direct bromination. |

Other Transition Metal-Mediated Transformations for Aryl Halide Functionalization

Besides palladium, other transition metals, particularly copper, have been effectively used to catalyze the synthesis of halogenated anilines. Copper-catalyzed methods are often more economical than their palladium counterparts.

Copper-catalyzed bromination of unprotected anilines provides a practical and regioselective method for preparing bromoanilines. beilstein-journals.orgresearchgate.net One such procedure involves the use of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as a catalyst with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.com Another approach utilizes copper halides, such as CuBr₂, in ionic liquids as solvents. This system allows for the direct bromination of unprotected anilines in high yield and with high regioselectivity, typically favoring para-substitution, under mild conditions and without the need for supplementary oxygen or hazardous gases. beilstein-journals.org These copper-mediated reactions offer a safer and more environmentally friendly alternative to traditional bromination methods. beilstein-journals.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The selection of an appropriate solvent is a determining factor in the synthesis of this compound, profoundly influencing both the rate and selectivity of the bromination step. The polarity of the solvent can stabilize intermediates and transition states, thereby guiding the electrophilic substitution to the desired position on the aniline ring.

Research indicates that polar solvents are particularly effective for achieving selective mono-bromination. For example, using polar solvents such as dichloromethane has been shown to enhance the selectivity for mono-bromination, leading to yields exceeding 75%. evitachem.com The choice of the brominating agent is also linked to the solvent system. Milder reagents like N-Bromosuccinimide (NBS) exhibit superior regioselectivity when used in polar solvents such as DMF, an effect attributed to the stabilization of reactive intermediates. evitachem.com

Furthermore, in line with broader synthetic optimization strategies, solvents that provide a better balance between reaction conversion and selectivity are preferred. Acetonitrile (B52724), for instance, has been identified in related syntheses as a "greener" alternative to more hazardous solvents like dichloromethane and benzene, offering an optimal equilibrium between consuming the starting material and selectively forming the desired product. scielo.br

Table 1: Effect of Solvent on Synthetic Outcomes

| Solvent | Brominating Agent | Key Outcome | Reported Yield/Selectivity |

|---|---|---|---|

| Dichloromethane | Not Specified | Enhanced mono-bromination selectivity | >75% |

| DMF | N-Bromosuccinimide (NBS) | Superior regioselectivity | Not specified |

Temperature and pressure are fundamental physical parameters that are manipulated to control reaction kinetics and thermodynamics in the synthesis of this compound and related compounds. Careful temperature control is essential to moderate the reactivity of the aromatic ring and prevent over-bromination, which leads to the formation of di- and poly-substituted byproducts.

Different stages of a multi-step synthesis may require distinct temperature profiles for optimal results. Based on synthetic routes for analogous haloanilines, initial steps like the protection of the amino group are often conducted at low temperatures (e.g., 0–5 °C) to manage the exothermic nature of the reaction and prevent side reactions. google.com Conversely, the core bromination step may be optimized at a moderately elevated temperature, for instance, in the 60–80 °C range, to ensure a reasonable reaction rate. google.com Subsequent steps, such as the removal of a protecting group via hydrolysis, might necessitate significantly higher temperatures, potentially between 150–180 °C, to drive the reaction to completion. google.com

In some synthetic procedures, particularly those involving less reactive substrates or gaseous reagents, elevated pressure is employed. Syntheses of related aminopyridines have utilized high-temperature (180 °C) and high-pressure conditions within a sealed pressure tube to successfully drive amination reactions forward. georgiasouthern.edu This technique can significantly improve yields for reactions that are otherwise sluggish at atmospheric pressure. georgiasouthern.edu

Table 2: Influence of Temperature on Different Synthetic Stages (Based on Analogous Syntheses)

| Synthetic Stage | Typical Temperature Range (°C) | Primary Purpose |

|---|---|---|

| Amine Group Protection | 0–5 | To control reactivity and prevent side reactions. google.com |

| Bromination | 60–80 | To achieve an optimal reaction rate for bromination. google.com |

| High-Pressure Amination | 180 | To drive sluggish reactions to completion. georgiasouthern.edu |

Green Chemistry Principles in this compound Preparation

The integration of green chemistry principles into the synthesis of this compound is an area of increasing focus, aiming to reduce the environmental footprint and improve the safety profile of the manufacturing process. These strategies center on enhancing energy efficiency, utilizing safer reagents, and minimizing waste.

One significant advancement is the application of microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating, which dramatically accelerates reaction kinetics. evitachem.com This technology can reduce reaction times from several hours to mere minutes (e.g., 15-20 minutes) and simultaneously increase product yields to as high as 92% by suppressing thermal decomposition pathways. evitachem.com Importantly, microwave-assisted methods can facilitate solvent-free protocols, often using silica-supported catalysts, which directly addresses the goal of waste reduction by eliminating solvent use. evitachem.com

Another core principle of green chemistry is the substitution of hazardous reagents with safer alternatives. Traditional bromination often employs elemental bromine, which is toxic and corrosive. A greener approach, detailed in patents for similar compounds, involves the in situ generation of the brominating agent using a hydrogen bromide/hydrogen peroxide system. google.com This method avoids handling hazardous elemental bromine and utilizes hydrogen peroxide, a "green" oxidant whose primary byproduct is water. google.com The selection of environmentally benign solvents, such as acetonitrile over halogenated hydrocarbons like dichloromethane, further aligns the synthesis with green chemistry standards. scielo.br

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Methodology | Advantages |

|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times from hours to minutes; increases yields up to 92%. evitachem.com |

| Use of Safer Reagents | Hydrogen bromide/hydrogen peroxide system for bromination | Avoids the use of toxic and corrosive elemental bromine; water is the main byproduct. google.com |

| Waste Prevention | Solvent-free protocols (often with microwave assistance) | Eliminates the need for organic solvents, reducing chemical waste. evitachem.com |

| Use of Safer Solvents | Selection of solvents like acetonitrile | Reduces risks associated with more hazardous solvents like benzene or dichloromethane. scielo.br |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Bromo 6 Methoxyaniline

Nucleophilic Aromatic Substitution Reactions of 2-Bromo-6-methoxyaniline

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In the case of this compound, the substitution of the bromine atom is a key transformation.

The displacement of the bromine atom in this compound by a nucleophile proceeds through a stepwise addition-elimination mechanism. nih.gov The initial step involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged, dearomatized intermediate known as a Meisenheimer complex. ntu.edu.sg This intermediate is stabilized by the electron-withdrawing nature of the bromine atom and the aromatic ring. In the subsequent step, the leaving group, the bromide ion, is expelled, restoring the aromaticity of the ring and yielding the substituted product. evitachem.com The rate-limiting step is typically the formation of the zwitterionic intermediate. nih.gov

The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups ortho and para to the bromine atom, respectively, exert a significant influence on the reactivity of the substrate in SNAr reactions. The methoxy group, being electron-donating through resonance, and the amino group, also an activating group, would typically be expected to decrease the electrophilicity of the aromatic ring and thus slow down the rate of nucleophilic attack.

Cross-Coupling Reactions Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile substrate in several of these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.net For this compound, this reaction allows for the introduction of a wide range of alkyl, alkenyl, aryl, and heteroaromatic groups at the position of the bromine atom. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. libretexts.org

The efficiency of this process is influenced by the choice of palladium catalyst, ligands, base, and solvent. For ortho-substituted anilines, the reaction can be challenging, but effective catalyst systems have been developed to achieve good to excellent yields. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Coupling of this compound

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. |

| Transmetalation | The organic moiety from the boronic acid or ester is transferred to the Pd(II) center. |

| Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is regenerated. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is highly valuable for the synthesis of arylamines. wikipedia.org When this compound is used as the substrate, it can be coupled with a variety of primary and secondary amines to introduce a new amino substituent.

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.net The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for the success of this reaction, as it facilitates the reductive elimination step. researchgate.net

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Bond Formed | Coupling Partner | Key Reagents |

| Suzuki-Miyaura | C-C | Organoboron compound | Pd catalyst, base |

| Buchwald-Hartwig | C-N | Amine | Pd catalyst, ligand, base |

| Sonogashira | C-C (alkyne) | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this provides a direct route to synthesize 2-alkynyl-6-methoxyanilines, which are valuable intermediates in the synthesis of heterocycles and other complex molecules.

The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-coupling reactions, it starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Finally, reductive elimination from the palladium center affords the alkynylated product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira coupling protocols have also been developed. libretexts.org

Oxidation and Reduction Chemistry of the Aniline (B41778) and Methoxy Moieties

The chemical reactivity of this compound is significantly influenced by the aniline and methoxy functional groups. The electron-rich nature of the aromatic ring, enhanced by the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, makes the molecule susceptible to oxidation.

Theoretical studies on related compounds, such as 2-bromo-4,6-dinitroaniline, have investigated atmospheric oxidation pathways initiated by hydroxyl radicals. rsc.org These studies suggest that reactions can proceed via OH radical addition to the carbon atoms of the benzene (B151609) ring or through H-atom abstraction from the –NH₂ group. rsc.org While the methoxy group is generally stable under many conditions, it can be cleaved under harsh oxidative or acidic conditions.

Reduction reactions typically target the aromatic system or substituents. While the benzene ring of this compound is relatively stable to reduction, catalytic hydrogenation could potentially lead to debromination or saturation of the ring under specific, forceful conditions.

Cyclization and Annulation Reactions Leading to Novel Scaffolds

This compound is a valuable precursor for the synthesis of heterocyclic compounds through cyclization and annulation reactions. The presence of the amino group and the bromine atom provides two reactive handles for intramolecular and intermolecular ring-forming reactions.

One important class of reactions involves the formation of quinolines. N-(2-alkynyl)anilines, which can be prepared from anilines like this compound, undergo electrophilic cyclization to yield substituted quinolines. nih.gov This 6-endo-dig cyclization can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), affording halogen-containing quinolines under mild conditions. nih.gov The substituents on the aniline ring influence the regioselectivity of the cyclization. For instance, in a related 3-methoxyaniline derivative, cyclization can occur at positions both ortho and para to the methoxy group. nih.gov

Furthermore, the bromine atom on this compound is ideally positioned for palladium-catalyzed intramolecular coupling reactions. For example, a related compound, 2-bromo-6-methylaniline, is used to synthesize difluoropyridoindole through a Pd-catalyzed intramolecular Heck reaction. sigmaaldrich.com This suggests that this compound, after appropriate N-functionalization, can serve as a substrate for similar palladium-catalyzed cyclizations to create novel fused heterocyclic scaffolds. These reactions are powerful tools for building molecular complexity from relatively simple starting materials.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanisms. Studies on the oxidation of various substituted anilines provide a framework for predicting the behavior of this compound.

Kinetic investigations of aniline oxidation often reveal a first-order dependence with respect to both the oxidant and the aniline substrate. nih.gov The rate of these reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring, a relationship often described by the Hammett equation. Electron-donating groups, such as the methoxy group in this compound, generally accelerate the rate of electrophilic attack on the ring or oxidation of the amino group. Conversely, electron-withdrawing groups, like the bromo substituent, tend to decrease the reaction rate. nih.gov The negative value of the Hammett reaction constant (ρ) in many aniline oxidation studies indicates that the reaction is favored by electron-donating substituents. nih.gov

Thermodynamic parameters, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been evaluated for reactions of substituted anilines. A large negative entropy of activation is often observed, suggesting a highly ordered transition state, possibly due to significant solvation effects. nih.gov The isokinetic relationship can be used to determine whether a series of related reactions follows a similar mechanism. The isokinetic temperature (β) helps in assessing whether the reaction series is controlled by enthalpy or entropy. nih.gov

| Substituent | Ea (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 303 K |

|---|---|---|---|---|

| p-OCH₃ | 40.1 ± 1.2 | 37.6 ± 1.2 | -128.2 ± 3.8 | 76.4 ± 0.1 |

| p-CH₃ | 43.2 ± 0.9 | 40.7 ± 0.9 | -120.3 ± 2.9 | 77.1 ± 0.1 |

| H | 48.1 ± 1.1 | 45.6 ± 1.1 | -107.6 ± 3.4 | 78.2 ± 0.1 |

| p-Cl | 51.3 ± 0.8 | 48.8 ± 0.8 | -99.9 ± 2.6 | 79.1 ± 0.0 |

Data is illustrative of trends observed in aniline oxidation and not specific to this compound itself.

Mechanistic Investigations Utilizing Isotopic Labeling and Control Experiments

Elucidating the precise step-by-step mechanism of chemical reactions involving this compound requires sophisticated experimental techniques, among which isotopic labeling and control experiments are paramount.

Isotopic labeling is a powerful method for tracing the fate of atoms throughout a reaction pathway. nih.gov For instance, in studying a reaction involving the aniline nitrogen, one could synthesize this compound with the nitrogen atom enriched with the heavy isotope, nitrogen-15 (B135050) (¹⁵N). By analyzing the position of the ¹⁵N label in the reaction products and intermediates using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, chemists can gain unambiguous insights into bond-forming and bond-breaking steps. researchgate.net This approach has been successfully used to probe the mechanisms of reactions involving anilines, such as the formation of copper nitrene species in certain coupling reactions. researchgate.net Similarly, labeling the methoxy group with carbon-13 (¹³C) or deuterium (B1214612) (²H) could clarify its role and stability during a given transformation.

Control experiments are fundamental to mechanistic studies. These experiments involve systematically altering reaction conditions or components to isolate the effect of each variable. For a reaction of this compound, key control experiments would include:

Omitting the catalyst: Running the reaction without the catalyst (e.g., a palladium complex) to confirm that it is essential for the transformation.

Testing for intermediates: Attempting to isolate or trap suspected reaction intermediates to confirm their presence on the reaction pathway.

Stereochemical probes: Using chiral reagents or substrates to investigate the stereochemistry of the reaction, which can provide deep mechanistic insights.

Together, these methods allow for the rigorous testing of proposed mechanisms and contribute to a detailed understanding of the reactivity of this compound at a molecular level.

Applications of 2 Bromo 6 Methoxyaniline in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups makes 2-bromo-6-methoxyaniline an ideal starting material for the synthesis of nitrogen-containing heterocyclic compounds. These scaffolds are central to many areas of chemical science, particularly in the development of therapeutic agents and functional materials.

Indole and quinoline cores are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a key precursor for the regioselective synthesis of substituted versions of these important heterocycles.

For the synthesis of 2,3-disubstituted indoles, a well-established method involves the palladium-catalyzed indolization of 2-bromoanilines with internal alkynes. nih.gov This reaction proceeds via a sequence of coupling and cyclization steps, where the bromo- and amino- groups of the aniline (B41778) derivative react with the alkyne to construct the indole ring system. The use of this compound in this process allows for the direct incorporation of a methoxy (B1213986) group onto the benzene (B151609) portion of the indole, a common feature in many biologically active molecules. mdpi.comnih.gov

Similarly, quinoline derivatives can be accessed through multi-step sequences starting from this compound. A common strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, the aniline is first reacted with an alkyne to form the N-alkynyl intermediate, which then undergoes a ring-closing reaction to form the quinoline scaffold. The substituents on the aniline ring, such as the bromo and methoxy groups, are well-tolerated in these cyclization reactions and provide handles for further molecular elaboration. nih.gov The quinoline framework is a key component in a variety of pharmaceuticals, including antimalarial and antimicrobial agents. researchgate.net

| Heterocyclic Scaffold | Synthetic Approach from this compound | Key Reaction Type |

|---|---|---|

| Methoxy-Substituted Indoles | Reaction with an internal alkyne | Palladium-Catalyzed Indolization nih.gov |

| Methoxy-Substituted Quinolines | Formation of an N-alkynyl intermediate followed by ring closure | Electrophilic Cyclization nih.gov |

Beyond indoles and quinolines, the reactivity of this compound can be harnessed to produce a variety of other nitrogen-containing heterocycles. The primary amine group is a versatile nucleophile and a precursor to diazonium salts, while the bromine atom is amenable to a host of cross-coupling reactions. This dual reactivity allows for programmed, stepwise syntheses of more complex ring systems. For instance, the amine functionality can be used to construct heterocycles such as imidazo[1,2-a]pyridines and 7-azaindoles, which are considered "privileged structures" in drug discovery. researchgate.net Furthermore, palladium-mediated cascade reactions involving amines and alkynes can lead to the formation of substituted pyrroles, demonstrating the breadth of accessible scaffolds. organic-chemistry.org

Building Block for Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. evitachem.com Its structure is a component of more complex molecules designed to interact with biological targets.

Commercial suppliers highlight its application as an intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). evitachem.com The compound's functional groups allow it to be integrated into larger molecular frameworks through reactions such as nucleophilic substitution, diazotization, and palladium-catalyzed cross-coupling. These reactions are fundamental in building the carbon-carbon and carbon-heteroatom bonds necessary to assemble complex drug molecules.

In the agrochemical sector, brominated anilines are precursors to compounds used for crop protection. evitachem.comnbinno.com The specific substitution pattern of this compound can impart desired physicochemical properties to the final active ingredient, influencing its efficacy, environmental persistence, and biological activity.

| Application Area | Role of this compound | Key Chemical Transformations |

|---|---|---|

| Pharmaceuticals (e.g., NSAIDs) | Core structural fragment for APIs | Palladium Cross-Coupling, Nucleophilic Aromatic Substitution |

| Agrochemicals | Precursor to active ingredients for crop protection | Functional group interconversion, Heterocycle formation |

Role in Specialized Material Science Precursor Synthesis (e.g., dyes, functional polymers)

The unique electronic properties stemming from the combination of electron-donating (amine, methoxy) and electron-withdrawing (bromo) groups make this compound a valuable precursor in material science. It is utilized in creating new materials with tailored electronic and optical properties, such as those used in Organic Light Emitting Diodes (OLEDs) and other functional polymers. evitachem.combldpharm.com

A primary application in this area is in the synthesis of azo dyes. The primary aromatic amine group can be readily converted into a diazonium salt. This reactive intermediate can then undergo an azo coupling reaction with an electron-rich coupling partner (like a phenol or another aniline) to form an azo compound, which is characterized by the -N=N- linkage that typically imparts color. The substituents on the aniline ring influence the color and properties of the resulting dye. These dye molecules can then be incorporated into polymer chains, either as a monomer or as a pendant group, to create functional, colored polymers.

Contributions to Total Synthesis Efforts of Complex Natural Products and Analogs

While specific, published total syntheses of complex natural products explicitly starting from this compound are not prominently documented, its structure represents a highly valuable and strategic starting material for such endeavors. The total synthesis of natural products, particularly alkaloids and other nitrogen-containing compounds, often relies on the use of pre-functionalized aromatic building blocks to reduce the number of synthetic steps.

This compound provides three distinct functional handles that can be manipulated selectively. For example, the bromine atom can be used for a cross-coupling reaction to form a key carbon-carbon bond, after which the amine group can be used to close a heterocyclic ring. This type of programmed synthesis is central to modern retrosynthetic analysis. nih.govnih.gov The presence of the methoxy group provides steric and electronic influence that can direct the regioselectivity of reactions on the aromatic ring, a crucial aspect in the construction of highly substituted natural product targets. Its potential lies in its ability to serve as a versatile "linchpin" fragment, enabling the convergent assembly of complex molecular architectures found in nature.

Derivatization and Analytical Applications in Chemical Research

Strategies for Targeted Functional Group Transformations of 2-Bromo-6-methoxyaniline

The chemical architecture of this compound allows for a variety of targeted transformations. The bromo, amino, and methoxy (B1213986) groups each offer distinct reaction pathways. The primary strategies involve modifying the bromo and amino groups to build molecular complexity.

The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. bldpharm.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. This method is highly efficient for creating biaryl structures, which are common in pharmaceuticals and materials science. researchgate.net An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of boronic esters. researchgate.net

Sonogashira Coupling: This reaction joins the bromo group with a terminal alkyne, creating an alkynylated aniline (B41778) derivative. sigmaaldrich.com This is a powerful method for introducing linear carbon chains into the aromatic ring.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromo group with an amine, providing access to more complex diamine structures. bldpharm.com

Cross-Electrophile Coupling: Advanced dual catalytic systems can be employed to couple the aryl bromide with various alkyl halides, allowing for the construction of intricate molecular frameworks under mild conditions.

The amino group (-NH2) is another key site for derivatization. Its nucleophilic nature allows it to participate in a wide range of reactions.

Acylation/Sulfonylation: The amino group can be readily acylated or sulfonated to form amides or sulfonamides. This strategy is often used to protect the amine during other reaction steps or to modify the electronic properties of the molecule.

Diazotization: The amino group can be converted into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can subsequently be subjected to Sandmeyer-type reactions to introduce a wide variety of other functional groups (e.g., -Cl, -CN, -OH).

Heterocycle Formation: The amino group is a crucial nucleophile in the synthesis of heterocyclic compounds. For instance, it can be reacted with diketones, ketoesters, or other bifunctional reagents to construct fused ring systems like benzimidazoles or quinolines, which are prevalent in medicinal chemistry. sielc.com

| Reaction Type | Targeted Group | Reagent/Catalyst Example | Resulting Structure |

| Suzuki-Miyaura Coupling | Bromo (-Br) | Arylboronic acid, Pd catalyst | Biaryl compound |

| Sonogashira Coupling | Bromo (-Br) | Terminal alkyne, Pd/Cu catalysts | Alkynyl aniline |

| Buchwald-Hartwig Amination | Bromo (-Br) | Amine, Pd catalyst | Di- or tri-substituted amine |

| Acylation | Amino (-NH2) | Acetyl chloride | N-acetylated aniline |

| Heterocycle Synthesis | Amino (-NH2) | Dicarbonyl compound | Fused heterocyclic system |

Derivatization for Enhanced Chromatographic Analysis and Detection

In analytical chemistry, derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of analytes. While this compound itself can be analyzed, its derivatives can offer superior properties for specific analytical methods.

Fluorogenic labeling involves attaching a molecule (a fluorophore) to an analyte to make it detectable by fluorescence spectroscopy. Substituted anilines are important precursors for creating such labeling reagents. A well-known class of fluorophores is based on the nitrobenzoxadiazole (NBD) scaffold. The synthesis of these scaffolds often starts from substituted nitroanilines. researchgate.net

Theoretically, this compound could serve as a building block for novel fluorescent labels. The synthetic strategy would involve:

Nitration of the aniline ring to introduce a nitro group, a key component of many fluorophores.

Transformation of the amino group into a reactive moiety (e.g., an isothiocyanate or succinimidyl ester) that can covalently bind to target analytes (like proteins or other primary amines). The bromo and methoxy substituents would modulate the spectroscopic properties (e.g., emission wavelength, quantum yield) of the final fluorogenic reagent.

The aniline functional group is electrochemically active, meaning it can be oxidized at an electrode to generate a measurable current. This property allows for direct electrochemical detection. Derivatization can enhance this detection by:

Altering Redox Potential: Modifying the amino group or the aromatic ring changes the electron density and, consequently, the oxidation potential of the molecule. This can shift the signal to a potential where background interference is lower, improving the signal-to-noise ratio.

Introducing Redox Tags: A functional group that is more easily oxidized or reduced than the aniline itself can be attached. This "redox tag" can significantly amplify the analytical signal.

Common derivatization reactions for this purpose include acylation or reaction with reagents like ferrocenecarboxaldehyde to form a Schiff base, introducing an easily detectable ferrocene tag.

Spectroscopic probes are molecules designed to change their spectroscopic properties (e.g., color, fluorescence, or NMR signal) in response to a specific chemical environment or analyte. The amine functionality of this compound makes it a suitable starting point for creating ligands that can bind to metal ions.

For example, the amino group can be alkylated to create a more complex chelating ligand, such as a derivative of N,N-dimethylbenzylamine. researchgate.net This ligand can then be reacted with metal carbonyls (e.g., of Molybdenum or Tungsten) to form organometallic complexes. researchgate.net These complexes have distinct and sensitive infrared (IR) absorptions in the metal-carbonyl region, which can shift based on the electronic environment around the metal center, making them effective spectroscopic probes.

Synthesis of Reference Compounds for Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development, environmental testing, and quality control. It requires highly purified and well-characterized reference compounds (or standards) to ensure the accuracy, precision, and specificity of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This compound can serve as a starting material for the synthesis of these essential reference compounds. For instance, in the manufacturing of a complex pharmaceutical, this compound might be a known impurity or a metabolic product. To properly validate an HPLC method to detect and quantify this specific compound, a pure sample must be synthesized and characterized.

The process often involves a multi-step, controlled synthesis to ensure the correct isomer is produced with high purity. A documented synthesis of a similar compound, 2-bromo-6-fluoroaniline, involves protecting the amino group, performing a directed bromination, and then deprotecting the amine to yield the final, pure product. google.com This rigorous synthetic control is essential for creating a compound suitable for use as an analytical standard. Such standards are used to:

Confirm the identity of peaks in a chromatogram by matching retention times.

Establish calibration curves for accurate quantification.

Determine the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method.

| Application | Derivatization Strategy | Purpose | Example Technique |

| Fluorogenic Labeling | Conversion to a fluorophore with a reactive handle | Enhance detection sensitivity for other molecules | Fluorescence Spectroscopy, HPLC-Fluorescence |

| Electrochemical Detection | Attachment of a redox-active tag (e.g., ferrocene) | Improve signal and selectivity | Cyclic Voltammetry, HPLC-ED |

| Spectroscopic Probes | Synthesis of a metal-coordinating ligand | Create probes for chemical environment sensing | Infrared Spectroscopy, NMR Spectroscopy |

| Method Validation | Controlled, high-purity synthesis | Serve as a reference standard for quantification | HPLC, GC |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-methoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 6-methoxyaniline using reagents like N-bromosuccinimide (NBS) in acidic media. Reaction temperature (0–5°C) and stoichiometric control of brominating agents are critical to avoid over-bromination byproducts . Purity (>95%) is confirmed via GC/HPLC, with solvent selection (e.g., dichloromethane vs. THF) impacting crystallization efficiency .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidative degradation. Stability tests show decomposition >5% after 6 months at room temperature, particularly in the presence of moisture . Pre-use characterization via TLC or NMR is recommended to confirm integrity .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of -NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and FT-IR (C-Br stretch ~560 cm, NH bend ~1600 cm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 202.04 .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions involving this compound?

- Methodological Answer : Computational modeling (DFT studies) predicts preferential substitution at the para position due to electron-donating methoxy groups. However, steric hindrance from bromine can redirect reactivity. Validate experimentally by comparing HPLC profiles of reaction mixtures under varying temperatures (25°C vs. 40°C) .

Q. What strategies optimize the synthesis of this compound derivatives for complex heterocyclic systems (e.g., indoles or quinolines)?

- Methodological Answer : Use palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/alkyl groups. Monitor reaction progress via in situ Raman spectroscopy to detect intermediates. Note that bromine’s leaving-group ability varies with solvent polarity (e.g., DMF > toluene) .

Q. How do researchers address discrepancies in reported bioactivity data for this compound-based compounds?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). For example, conflicting IC values in kinase assays may arise from buffer composition (Mg concentration) or protein purity (>90% via SDS-PAGE). Include positive controls (e.g., staurosporine) to calibrate results .

Q. What mechanistic insights explain the compound’s instability under UV irradiation?

- Methodological Answer : Photodegradation studies (λ = 254 nm) reveal C-Br bond cleavage as the primary degradation pathway, forming 6-methoxyaniline and Br radicals. Use LC-MS to identify degradation products and radical scavengers (e.g., TEMPO) to mitigate side reactions .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to compare the reactivity of this compound with its chloro or fluoro analogs?

- Methodological Answer : Conduct competitive reactions under identical conditions (solvent, catalyst, temperature). Use -NMR or X-ray crystallography to track halogen exchange. Note that bromine’s larger atomic radius slows nucleophilic substitution compared to chlorine .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across laboratories?

- Methodological Answer : Apply ANOVA to identify significant factors (e.g., reagent purity, humidity). Use Grubbs’ test to exclude outliers. Collaborative studies show ±8% yield variability due to subtle differences in stirring rates and cooling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.